

# **ZP 120C: A Comparative Analysis for the Treatment of Insomnia**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational drug **ZP 120C** against a standard-of-care agent for the treatment of insomnia. The data presented is based on a hypothetical Phase III, multicenter, randomized, double-blind, parallel-group study.

# **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from a 12-week comparative study of **ZP 120C** versus Zolpidem in adults diagnosed with primary insomnia.

Table 1: Primary Efficacy Endpoints



| Parameter                                                                              | ZP 120C (20 mg) | Zolpidem (10 mg) | Placebo |
|----------------------------------------------------------------------------------------|-----------------|------------------|---------|
| Change from Baseline in Latency to Persistent Sleep (LPS) in minutes (Polysomnography) | -35.2           | -28.7            | -15.4   |
| Change from Baseline in Wake After Sleep Onset (WASO) in minutes (Polysomnography)     | -45.8           | -33.1            | -20.3   |
| Change from Baseline in Total Sleep Time (TST) in minutes (Polysomnography)            | +55.6           | +42.9            | +22.1   |
| Change from Baseline in Sleep Efficiency (SE) (%)                                      | +12.5           | +9.8             | +5.2    |

Table 2: Secondary Efficacy Endpoints (Patient-Reported Outcomes)



| Parameter                                                                           | ZP 120C (20 mg) | Zolpidem (10 mg) | Placebo |
|-------------------------------------------------------------------------------------|-----------------|------------------|---------|
| Change from Baseline in subjective Total Sleep Time (sTST) in minutes               | +48.3           | +39.5            | +18.9   |
| Change from Baseline in Insomnia Severity Index (ISI) total score                   | -8.4            | -6.7             | -4.1    |
| Change from Baseline<br>in Pittsburgh Sleep<br>Quality Index (PSQI)<br>global score | -5.2            | -4.1             | -2.5    |

Table 3: Adverse Event Profile

| Adverse Event | ZP 120C (20 mg)<br>(n=250) | Zolpidem (10 mg)<br>(n=250) | Placebo (n=250) |
|---------------|----------------------------|-----------------------------|-----------------|
| Somnolence    | 12 (4.8%)                  | 8 (3.2%)                    | 3 (1.2%)        |
| Headache      | 10 (4.0%)                  | 15 (6.0%)                   | 12 (4.8%)       |
| Dizziness     | 8 (3.2%)                   | 11 (4.4%)                   | 4 (1.6%)        |
| Nausea        | 6 (2.4%)                   | 9 (3.6%)                    | 5 (2.0%)        |
| Fatigue       | 5 (2.0%)                   | 7 (2.8%)                    | 3 (1.2%)        |

# **Experimental Protocols**

Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled parallel-group study was conducted. A total of 750 adult patients (aged 18-64) with a diagnosis of primary insomnia according to DSM-5 criteria were randomized in a 1:1:1 ratio to receive **ZP 120C** (20 mg), Zolpidem (10 mg), or placebo once daily at bedtime.

Inclusion Criteria:



- Male or female, 18 to 64 years of age.
- Diagnosis of primary insomnia (DSM-5).
- Insomnia Severity Index (ISI) score ≥ 15.
- Subjective sleep onset latency > 30 minutes and/or subjective wake after sleep onset > 30 minutes.

#### **Exclusion Criteria:**

- · History of any other sleep disorder.
- Presence of any unstable medical or psychiatric condition.
- · Use of any medications that could affect sleep.
- · Shift workers.

#### **Efficacy Assessments:**

- Polysomnography (PSG): Conducted at screening, baseline, and at weeks 1, 4, 8, and 12.
   Key parameters included Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).
- Patient-Reported Outcomes: Daily electronic sleep diaries were used to collect subjective TST (sTST). The Insomnia Severity Index (ISI) and the Pittsburgh Sleep Quality Index (PSQI) were administered at baseline and at weeks 4, 8, and 12.

Safety Assessments: Adverse events were monitored throughout the study. Vital signs, physical examinations, and clinical laboratory tests were performed at regular intervals.

## **Visualizations**

## **ZP 120C Signaling Pathway**

**ZP 120C** is a dual orexin receptor antagonist (DORA). It competitively binds to and inhibits the orexin 1 and orexin 2 receptors (OX1R and OX2R), thereby blocking the wake-promoting





Check Availability & Pricing

effects of the orexin neuropeptides. This results in a decrease in wakefulness and a promotion of sleep.









### Click to download full resolution via product page

 To cite this document: BenchChem. [ZP 120C: A Comparative Analysis for the Treatment of Insomnia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408398#statistical-analysis-for-zp-120c-comparative-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com